amine](/img/structure/B275461.png)
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine is a chemical compound with the molecular formula C11H9Cl2NO3S and a molecular weight of 306.2 g/mol. This compound is characterized by the presence of a benzenesulfonamide core substituted with two chlorine atoms and a furanylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of [(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with 2-furanylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
科学研究应用
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, making it a potential target for anticancer drug development.
Industry: It is used in the production of dyes, photochemicals, and disinfectants.
作用机制
The mechanism of action of [(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine involves the inhibition of carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors and plays a role in regulating pH and promoting tumor growth. By inhibiting carbonic anhydrase IX, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
相似化合物的比较
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine can be compared with other benzenesulfonamide derivatives such as:
- p-Toluenesulfonamide
- Methanesulfonamide
- 4-Bromobenzenesulfonamide
- Naphthalene-2-sulfonamide
- N-methylbenzenesulfonamide
- o-Toluenesulfonamide
- 4-(Trifluoromethyl)benzenesulfonamide
- 4-Nitrobenzenesulfonamide
These compounds share a common benzenesulfonamide core but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of both chlorine atoms and a furanylmethyl group, which contribute to its distinct chemical reactivity and potential biological activities.
属性
分子式 |
C11H9Cl2NO3S |
|---|---|
分子量 |
306.2 g/mol |
IUPAC 名称 |
2,3-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H9Cl2NO3S/c12-9-4-1-5-10(11(9)13)18(15,16)14-7-8-3-2-6-17-8/h1-6,14H,7H2 |
InChI 键 |
GQUULNFQOMHTCP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)
![1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275381.png)
![4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)
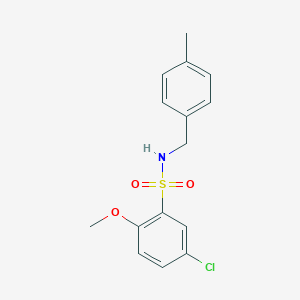
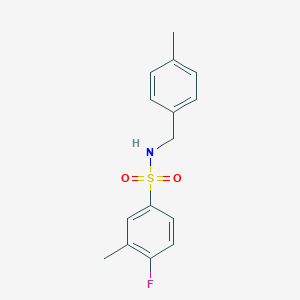
![2-[(3,4-Dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B275399.png)
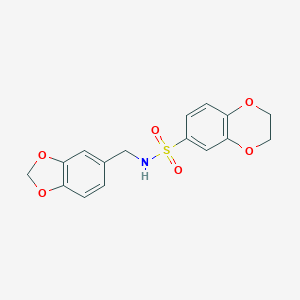

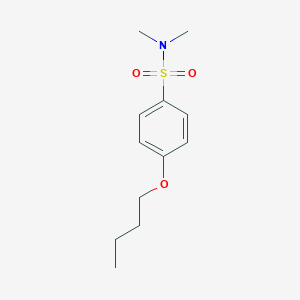
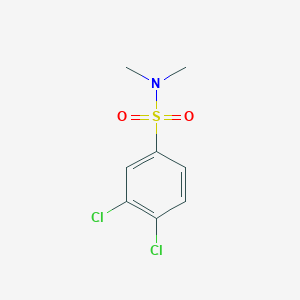
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)

![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)
